6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol
Description
This compound belongs to the chromenol family, characterized by a fused bicyclic system comprising a benzopyran core with a 1,3-dioxolo ring (positions 4,5-g). Key structural features include:
- 6,7-Dimethyl substituents: These alkyl groups enhance lipophilicity and may influence metabolic stability.
- 7,8-Dihydro-6H-chromen-6-ol backbone: The dihydroxy and fused dioxolo ring system may contribute to hydrogen bonding and stereochemical complexity.
Properties
IUPAC Name |
6,7-dimethyl-8-[2-[3-(trifluoromethyl)phenoxy]phenyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3O5/c1-14-23(18-11-21-22(31-13-30-21)12-20(18)33-24(14,2)29)17-8-3-4-9-19(17)32-16-7-5-6-15(10-16)25(26,27)28/h3-12,14,23,29H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCSENMNAYNPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC=CC=C4OC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol (CAS Number: 1005047-31-3) is a synthetic compound with a complex molecular structure that includes a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 458.43 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21F3O5 |
| Molecular Weight | 458.43 g/mol |
| Purity | >90% |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of the dioxole and chromene moieties may enhance radical scavenging capabilities. In vitro studies have shown that related compounds can inhibit lipid peroxidation and scavenge free radicals effectively.
Anti-inflammatory Effects
Compounds featuring phenoxy groups are often investigated for their anti-inflammatory properties. The trifluoromethyl substitution may enhance these effects by modulating inflammatory pathways or inhibiting pro-inflammatory cytokine release.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress and inflammation.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK that are critical in cancer progression and inflammation.
- Interaction with Cellular Receptors : Potential interactions with receptors involved in cell proliferation and apoptosis could be significant.
Case Studies and Research Findings
While specific case studies on this exact compound are scarce, related research provides insight into its potential applications:
- Study on Chromene Derivatives : A study published in Molecules explored various chromene derivatives and their effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation alongside increased apoptosis markers (e.g., caspase activation) .
- Antioxidant Activity Assessment : Research assessing the antioxidant capacity of phenolic compounds highlighted that structural modifications significantly influence their effectiveness in scavenging free radicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Chromenol Derivatives
(a) 8-Nitro-2H-chromen-5-ol ()
- Structure : Lacks the 1,3-dioxolo ring and dihydroxy system but features a nitro group at position 6.
- Properties :
(b) 7-Hydroxy-6-methyl-8-D-ribityllumazine ()
- Structure: Contains a ribityl side chain and pteridine-dione system instead of the aryl-phenoxy substituent.
- Properties: The ribityl group enhances water solubility, contrasting with the lipophilic trifluoromethylphenoxy group in the target compound. Biological role: Intermediate in riboflavin biosynthesis, suggesting divergent applications compared to synthetic chromenols .
Dihydro-[1,3]dioxolo[4,5-g]chromen Analogs
(a) 1-[6,7-Dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine ()
- Structure: Shares the 6,7-dimethyl and dihydro-dioxolo backbone but substitutes the trifluoromethylphenoxy group with a naphthyl-pyrrolidine system.
- Molecular weight: 401.51 g/mol, slightly higher than the target compound due to the pyrrolidine moiety .
(b) Enantiomerically Enriched Chromen-6-yl Ethanone Derivative ()
- Structure: Features a styryl group and phenyl substituent instead of the trifluoromethylphenoxy group.
- Properties: Enantioselective synthesis via γ-addition highlights the role of stereochemistry in biological activity.
Data Table: Structural and Functional Comparison
Research Implications
- Trifluoromethyl vs. Nitro Groups : The target compound’s trifluoromethyl group likely offers superior metabolic stability compared to nitro-containing analogs, which are prone to reduction .
- Aryl Substituent Effects: Replacement of naphthyl () with trifluoromethylphenoxy may alter binding modes in enzyme targets due to differences in steric bulk and electronic profiles.
- Stereochemical Considerations : Enantioselective synthesis methods () suggest that the target compound’s stereocenters (if present) could critically influence activity, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
